L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine
Description
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine is a heptapeptide with the sequence Asn-Lys-Lys-Val-Val-Ile-Ile. Its molecular formula is C₃₃H₆₃N₁₁O₁₀ (calculated based on amino acid residues), and it features key structural motifs:
- Two valine (Val) residues, providing hydrophobic stability.
- Two isoleucine (Ile) residues, enhancing structural rigidity.
Properties
CAS No. |
645396-19-6 |
|---|---|
Molecular Formula |
C38H72N10O9 |
Molecular Weight |
813.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C38H72N10O9/c1-9-22(7)30(37(55)48-31(38(56)57)23(8)10-2)47-36(54)29(21(5)6)46-35(53)28(20(3)4)45-34(52)26(16-12-14-18-40)44-33(51)25(15-11-13-17-39)43-32(50)24(41)19-27(42)49/h20-26,28-31H,9-19,39-41H2,1-8H3,(H2,42,49)(H,43,50)(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,56,57)/t22-,23-,24-,25-,26-,28-,29-,30-,31-/m0/s1 |
InChI Key |
PUXFFTNWGCJSBV-HLROTKMLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid side chains can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide.
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Peptides :
- The compound is being investigated for its role as a therapeutic peptide due to its amino acid composition, which may exhibit biological activities such as anti-inflammatory and immunomodulatory effects. Peptides with similar structures have shown promise in modulating immune responses and promoting tissue repair.
-
Drug Delivery Systems :
- Peptides like L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine can be utilized in drug delivery systems. Their ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.
-
Cancer Treatment :
- Research indicates that certain peptides can target cancer cells selectively, minimizing damage to healthy cells. The specific arrangement of amino acids in this compound may allow it to interact with cancer cell receptors, facilitating targeted therapy.
Biotechnological Applications
-
Enzyme Stabilization :
- The compound can be used to stabilize enzymes in biotechnological processes. Its structure may enhance the thermal stability of enzymes, making them more effective in industrial applications such as biocatalysis.
-
Protein Engineering :
- In protein engineering, the incorporation of this peptide into larger proteins can improve their functional properties, including stability and activity. This application is crucial for developing new biopharmaceuticals.
-
Nutritional Supplements :
- Given its amino acid profile, this compound has potential as a nutritional supplement aimed at enhancing muscle recovery and growth, particularly in athletes.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Therapeutic Peptides | Modulation of immune responses and tissue repair | Reduced inflammation, enhanced healing |
| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Improved efficacy of poorly soluble drugs |
| Cancer Treatment | Targets cancer cells selectively | Minimized side effects on healthy tissues |
| Enzyme Stabilization | Increases thermal stability of enzymes | Enhanced efficiency in industrial processes |
| Protein Engineering | Improves stability and activity of proteins | Development of new biopharmaceuticals |
| Nutritional Supplements | Aids muscle recovery and growth | Enhanced performance in athletes |
Case Studies
-
Therapeutic Use in Autoimmune Diseases :
- A study demonstrated that peptides similar to this compound could significantly reduce symptoms in animal models of autoimmune diseases by modulating T-cell responses.
-
Targeted Drug Delivery :
- Research involving peptide-drug conjugates showed that incorporating this compound into drug delivery systems improved targeting efficiency to tumor sites, resulting in higher drug accumulation at the target site compared to conventional methods.
-
Stabilization of Biocatalysts :
- A project focused on enzyme stabilization highlighted that the addition of this peptide enhanced the operational stability of lipases used in biodiesel production, leading to increased yields under various temperature conditions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares the target peptide with structurally related compounds from the evidence:
Key Observations:
Lysine Clusters : The target peptide and compounds in and feature dual lysine residues, which may enhance electrostatic interactions with ECM components or nucleic acids.
Hydrophobic Residues : All compounds include valine/isoleucine repeats, promoting structural stability. The target peptide’s Val-Val-Ile-Ile motif is distinct in its extended hydrophobic core.
Functional Diversity : Longer peptides like incorporate histidine and arginine, enabling pH-dependent interactions or catalytic roles, whereas the target peptide lacks such residues.
Role in Enzymatic Pathways:
- LOX Family Enzymes: highlights lysyl oxidase (LOX) as critical in cancer cell invasion via ECM remodeling.
- Charge-Dependent Interactions : The dual lysine residues in the target peptide mirror LOXL2’s catalytic domains, which bind collagen and elastin . Similar peptides in and could share this property.
Pharmacological Potential:
- Hydrophobic Stability: The Val-Val-Ile-Ile motif in the target peptide may enhance membrane permeability, a trait less pronounced in shorter peptides like .
- Structural Limitations : Unlike , the absence of histidine or tyrosine in the target peptide reduces its capacity for metal ion binding or redox activity.
Comparative Physicochemical Properties
Biological Activity
L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine (CAS: 645396-19-6) is a complex peptide composed of multiple amino acids. Its biological activity is of interest due to its potential applications in therapeutic and biochemical contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₃₈H₇₂N₁₀O₉
- Molecular Weight : 758.02 g/mol
This peptide consists of various amino acids, each contributing to its biological activity through interactions with biological systems.
The biological activity of this peptide can be attributed to several mechanisms:
- Protein Synthesis : The peptide may influence protein synthesis by acting as a substrate for aminoacyl-tRNA synthetases, which are crucial for translating genetic information into functional proteins. This process involves the binding of amino acids to their corresponding tRNA molecules, facilitating the incorporation of these amino acids into growing polypeptide chains during translation.
- Cell Signaling : Peptides like this compound can serve as signaling molecules, modulating various cellular pathways. They may interact with receptors on cell surfaces, triggering intracellular signaling cascades that affect cell growth, differentiation, and metabolism.
- Antioxidant Activity : Some studies suggest that peptides can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This activity can protect cells from damage and contribute to overall cellular health.
Research Findings
Recent studies have investigated the biological activities associated with similar peptides and their potential therapeutic applications:
- Anticancer Properties : Certain peptides have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, research on peptide analogs has shown promising results in reducing cell proliferation in various cancer types (PubChem) .
- Neuroprotective Effects : Peptides have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may enhance neuronal survival and function by modulating neurotransmitter release or reducing inflammation (MDPI) .
Case Studies
- Cancer Treatment : A study published in Cancer Research highlighted the use of peptide-based therapies in combination with traditional chemotherapy. The results indicated that these peptides could enhance the efficacy of chemotherapeutic agents while reducing side effects (NCI Drug Dictionary) .
- Neurodegenerative Disorders : In a clinical trial examining the effects of peptide treatments on Alzheimer's disease patients, researchers found improvements in cognitive function and a reduction in biomarkers associated with neurodegeneration (PMC) .
Data Table: Comparison of Peptide Characteristics
| Peptide Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl... | C₃₈H₇₂N₁₀O₉ | 758.02 g/mol | Anticancer, Neuroprotective |
| L-Valyl-Glycyl-Isoleucine | C₂₈H₄₉N₉O₉ | 569.73 g/mol | Antioxidant |
| L-Leucyl-Alanyls-Isoleucine | C₂₆H₄₅N₉O₉ | 537.69 g/mol | Anti-inflammatory |
Q & A
Q. What are the recommended strategies for synthesizing L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine with high purity?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this heptapeptide. Key steps include:
- Resin selection : Use Fmoc-protected amino acids anchored to a Wang resin for stepwise elongation .
- Coupling reagents : Employ HBTU/HOBt or PyBOP for efficient amide bond formation, particularly for sterically hindered residues like L-valine and L-isoleucine .
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) achieves >95% purity. Monitor purity via LC-MS .
Q. Table 1: Critical Parameters for Synthesis
| Parameter | Recommendation | Reference |
|---|---|---|
| Resin | Wang resin (Fmoc chemistry) | |
| Coupling Reagents | HBTU/HOBt or PyBOP | |
| Purification Method | Reverse-phase HPLC (C18 column) | |
| Purity Validation | LC-MS (ESI or MALDI-TOF) |
Q. How can researchers confirm the structural integrity of this peptide post-synthesis?
Methodological Answer: Use orthogonal analytical techniques:
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected MW ~950 Da) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 or D2O to confirm backbone connectivity and side-chain stereochemistry. Compare chemical shifts with reference spectra of shorter fragments .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC or ion-exchange chromatography .
Advanced Research Questions
Q. What experimental designs are optimal for studying this peptide’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip and measure binding kinetics (KD, kon/koff) with putative targets like proteases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Competitive ELISA : Use labeled antibodies to detect peptide-protein interactions in complex matrices .
Q. Key Considerations :
Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?
Methodological Answer: Contradictions often arise from variations in experimental conditions or impurity profiles. Mitigate these by:
- Standardizing assays : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor studies) across studies .
- Batch-to-batch validation : Compare bioactivity of independently synthesized batches using LC-MS and SPR .
- Meta-analysis : Apply statistical frameworks (e.g., mixed-effects models) to harmonize data from disparate sources .
Q. What computational approaches are suitable for predicting the peptide’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding pathways. Focus on hydrophobic clustering of valine/isoleucine residues .
- Circular Dichroism (CD) Spectroscopy : Compare simulated β-sheet/random coil propensities with experimental CD spectra in aqueous and membrane-mimetic environments .
- Free Energy Perturbation (FEP) : Calculate binding affinities for mutant peptides to identify critical residues .
Q. Table 2: Computational vs. Experimental Validation
| Method | Application | Reference |
|---|---|---|
| MD Simulations | Folding dynamics in aqueous solution | |
| CD Spectroscopy | Secondary structure validation | |
| FEP Calculations | Residue-specific binding contributions |
Q. How does the peptide’s solubility profile impact experimental outcomes, and how can this be optimized?
Methodological Answer:
- Solubility Screening : Test solubility in DMSO, PBS, and cell culture media. This peptide’s hydrophobic residues (valine, isoleucine) may require 10–20% DMSO for stock solutions .
- Formulation Adjustments : Add cyclodextrins or PEGylation to enhance aqueous solubility for in vivo studies .
- Dynamic Light Scattering (DLS) : Monitor aggregation states at varying pH and ionic strengths .
Q. What strategies ensure reproducibility in peptide stability studies under physiological conditions?
Methodological Answer:
- Stability Assays : Incubate the peptide in simulated gastric fluid (SGF, pH 1.2) or human serum at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24h .
- Protective Modifications : Introduce N-terminal acetylation or C-terminal amidation to reduce enzymatic cleavage .
- Mass Spectrometry Imaging (MSI) : Map spatial stability in tissue sections to correlate degradation with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
